2-Azido-ADP - 64020-53-7

2-Azido-ADP

Catalog Number: EVT-1548714
CAS Number: 64020-53-7
Molecular Formula: C10H14N8O10P2
Molecular Weight: 468.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Azido-adenosine diphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of nucleic acid interactions and enzyme mechanisms. This compound is classified under azido-modified nucleotides, which are known for their bioorthogonal properties, making them invaluable tools in chemical biology and bioconjugation applications.

Source and Classification

2-Azido-adenosine diphosphate is derived from adenosine diphosphate through specific chemical modifications. Its classification falls under the category of nucleotide analogs, which are often utilized in biochemical assays and studies involving nucleic acids. The azido group (-N₃) introduces unique reactivity that allows for selective labeling and functionalization without interfering with biological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-azido-adenosine diphosphate typically involves several key steps:

  1. Starting Material: The synthesis often begins with adenosine or its derivatives.
  2. Azidation: The introduction of the azido group can be achieved through various methods, including:
    • Triflation followed by azidation: This method involves triflation of adenosine derivatives followed by treatment with lithium azide in dimethylformamide (DMF) to yield the azido derivative .
    • Diazotransfer Reactions: A more recent method utilizes diazotransfer reagents such as fluorosulfuryl azide to convert 2-amino RNA into 2-azido RNA, demonstrating high efficiency and yield .
  3. Phosphorylation: The final step involves converting the modified nucleoside into the corresponding diphosphate form, typically using chlorophosphorotriazolide reagents to facilitate phosphodiester bond formation .

These synthetic routes are designed to minimize side reactions and maximize yield, making them suitable for producing 2-azido-adenosine diphosphate in a laboratory setting.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-azido-adenosine diphosphate consists of an adenosine base linked to a diphosphate group, with an azido group attached at the 2' position of the ribose sugar. The structural formula can be represented as follows:

C10H12N5O7P2\text{C}_{10}\text{H}_{12}\text{N}_5\text{O}_7\text{P}_2

This indicates the presence of:

  • Ten carbon atoms
  • Twelve hydrogen atoms
  • Five nitrogen atoms
  • Seven oxygen atoms
  • Two phosphorus atoms

The unique properties of the azido group contribute to its reactivity in bioorthogonal chemistry.

Chemical Reactions Analysis

Reactions and Technical Details

2-Azido-adenosine diphosphate is known to participate in several key reactions:

  1. Photoaffinity Labeling: Upon irradiation with ultraviolet light, 2-azido-adenosine diphosphate can form reactive species that covalently bind to target proteins or enzymes, allowing for the study of enzyme kinetics and binding interactions .
  2. Staudinger Ligation: This reaction allows for the selective coupling of azides with phosphines, facilitating bioconjugation applications where specific labeling of biomolecules is required .
  3. Enzymatic Studies: The compound's ability to mimic natural substrates enables researchers to probe enzyme mechanisms, particularly those involving nucleotide binding and hydrolysis.
Mechanism of Action

Process and Data

The mechanism of action for 2-azido-adenosine diphosphate primarily revolves around its ability to act as a substrate for various enzymes while also serving as a reactive handle for chemical modifications. When introduced into biochemical pathways, it can replace natural adenosine diphosphate, allowing researchers to study enzyme activity under controlled conditions. The azido group facilitates further modification through bioorthogonal reactions, enabling detailed analysis of molecular interactions within cellular contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 2-azido-adenosine diphosphate include:

  • Molecular Weight: Approximately 357.19 g/mol
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.
  • Stability: Generally stable under physiological conditions but sensitive to light due to the presence of the azido group.

These properties make it suitable for various laboratory applications, including RNA synthesis and enzyme assays.

Applications

Scientific Uses

2-Azido-adenosine diphosphate has several significant applications in scientific research:

  1. Bioconjugation: It serves as a versatile tool for labeling biomolecules due to its bioorthogonal reactivity.
  2. RNA Modification: Used in synthesizing modified RNA molecules that can be employed in gene silencing technologies (siRNA) and other RNA-based therapies .
  3. Enzyme Mechanism Studies: Facilitates the investigation of nucleotide-utilizing enzymes by acting as a substrate analog that can be selectively labeled or modified .
Introduction to 2-Azido-ADP in Biochemical Research

2-Azido-ADP (adenosine diphosphate) is a chemically modified nucleotide analog where an azido (–N₃) group replaces the hydroxyl moiety at the 2′ position of the ribose ring. This substitution creates a versatile biochemical probe that combines inherent nucleotide functionality with bioorthogonal reactivity. Unlike endogenous ADP, 2-azido-ADP serves as a molecular tool rather than a physiological signaling molecule. Its significance lies in its dual capabilities: it binds to nucleotide-recognizing enzymes and facilitates covalent crosslinking upon UV irradiation, enabling precise interrogation of ADP-binding sites, enzyme mechanisms, and nucleotide-protein interactions.

Historical Development of Azido-Nucleotide Analogs

The evolution of azido-nucleotide analogs parallels advances in chemical biology and enzymology during the late 20th century. Early synthetic efforts faced substantial challenges due to the incompatibility of azides with phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis. The Staudinger reaction between azides and phosphorus(III) species initially hindered the preparation of azido-modified nucleotides like 2-azido-ADP [1] [6]. To circumvent this, researchers developed phosphotriester methods using P(V) intermediates, which avoided reactive P(III) species. This breakthrough enabled the first syntheses of 2′-azido nucleosides in the 1980s–1990s [1].

A pivotal advancement came with photolabeling studies in the 1990s, where 2-azido-ATP emerged as a critical probe for ATPases. For example, researchers used 2-azido-[α-³²P]ATP to map catalytic and non-catalytic nucleotide sites in chloroplast F₀F₁-ATPase, revealing distinct dissociation constants (Kd = 2–50 μM) and site-specific derivatization patterns [8]. Concurrently, 2-azido-NAD⁺ synthesis expanded applications to dehydrogenases, demonstrating its utility as a photoaffinity coenzyme for glutamate dehydrogenase with saturable photoincorporation (Kd = 10–40 μM) [2]. These milestones established azido nucleotides as irreplaceable tools for dissecting nucleotide binding landscapes.

Table 1: Key Historical Milestones in Azido-Nucleotide Development

TimeframeDevelopmentSignificance
1980s–1990sPhosphotriester synthesis of 2′-azido nucleosidesOvercame Staudinger reactivity limitations for azide incorporation
Early 1990s2-azido-[α-³²P]ATP mapping of ATPase sitesQuantified non-catalytic site dissociation constants and inhibition mechanisms
1990s2-Azido-NAD⁺ for dehydrogenase studiesDemonstrated substrate activity and site-directed photolabeling
2000s–PresentChemoenzymatic synthesis (e.g., poly(A) polymerase)Enabled site-specific 3′-terminal labeling of RNA

Structural and Functional Significance of 2-Azido-ADP

The 2′-azido modification imparts unique biophysical properties while preserving core nucleotide functionality. Spectroscopic analyses confirm that the azido group exhibits a λₘₐₓ at 258 nm and an extinction coefficient (ε) of 15,400 L·mmol⁻¹·cm⁻¹ in Tris-HCl buffer (pH 7.5) [4] [9]. The azido group’s electron-withdrawing nature stabilizes the ribose in the C3′-endo conformation, analogous to canonical A-form nucleic acids. This was validated via X-ray crystallography of 2′-azido-uridine-modified RNA, showing minor-groove water-bridged hydrogen bonding without disrupting helical geometry [1].

Functionally, the 2-azido group acts as a sterically conservative replacement for 2′-OH. Enzymatic assays confirm that 2-azido-ADP derivatives serve as substrates for nucleotide-processing enzymes like T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT) [9]. Crucially, the azide enables bioorthogonal click chemistry (e.g., CuAAC, SPAAC) for fluorescent labeling or affinity tagging. This modularity supports applications from RNA imaging to proteomic profiling without requiring specialized nucleotide-handling protocols [4] [9].

Table 2: Structural and Functional Properties of 2-Azido-ADP Derivatives

PropertyCharacteristicMethod of Analysis
UV absorptionλₘₐₓ = 258 nm; ε = 15,400 L·mmol⁻¹·cm⁻¹UV-Vis spectroscopy
Ribose conformationC3′-endo (A-form) stabilizationX-ray crystallography, NMR
Molecular weight532.19 g/mol (free acid)Mass spectrometry
Chemical reactivityBioorthogonal CuAAC/SPAAC; UV-induced nitrene formationFunctional assays
Enzymatic compatibilitySubstrate for polymerases (T7, poly(A) polymerase, TdT)Kinetic assays

Key Applications in Enzyme Mechanism Studies

Photoaffinity Labeling of Nucleotide-Binding Sites

2-Azido-ADP and its triphosphate analog (2-azido-ATP) are widely deployed in photoaffinity labeling to capture transient enzyme-nucleotide interactions. Upon UV irradiation (254–365 nm), the azido group decomposes to a nitrene radical that forms covalent bonds with proximal amino acid residues. This technique has elucidated nucleotide binding stoichiometry and residue specificity in ATPases. For example, in chloroplast F₀F₁-ATPase, 2-azido-ATP selectively derivatized β-Tyr385 in non-catalytic sites, inhibiting multi-site catalysis by >90% upon full occupancy. This inhibition stemmed from impaired conformational flexibility between α/β subunits, while uni-site catalysis remained unaffected [8]. Similarly, site-directed mutagenesis combined with 2-azido-ATP labeling in E. coli F₁-ATPase mapped residues αArg365 and βTyr354 as direct contacts for non-catalytic site adenine moieties [7].

Probing PARP Catalysis and NAD⁺ Recognition

Bifunctional NAD⁺ analogs incorporating 2-azido modifications have advanced understanding of ADP-ribosyltransferases (ARTs). A 2021 innovation featured a diazirine-modified 2′-azido-NAD⁺ analog (compound 114) for PARP1 studies. The diazirine enabled UV-induced crosslinking to PARylation-dependent interactors, while the 3′-azido group facilitated subsequent CuAAC-based enrichment. This probe confirmed PARP1’s engagement with repair factors like histones and XRCC1, revealing spatial dynamics of PAR-protein complexes during DNA damage responses [5]. Such studies underscore 2-azido-ADP’s role in resolving transient enzyme-cofactor interactomes.

Chemoenzymatic Synthesis of Modified RNA

2′-Azido-2′-dATP serves as a substrate for enzymatic RNA tailing, enabling 3′-terminal bioorthogonal functionalization. Poly(A) polymerase incorporates 2′-azido-2′-dATP at the 3′ end of mRNA, permitting subsequent click chemistry with alkynes or DBCO-fluorophores. This approach was used for live imaging of mRNA localization in zebrafish embryos, demonstrating minimal perturbation of transcript mobility or translation [9]. Unlike bulky pre-labeled nucleotides, the compact 2′-azido group maintains near-native polymerase kinetics (Kₘ ≈ 50–100 μM), highlighting its strategic advantage for chemoenzymatic labeling [4] [9].

Table 3: Enzyme Mechanism Studies Enabled by 2-Azido-ADP Analogs

Enzyme TargetProbeKey FindingsReference
F₀F₁-ATPase2-azido-[α-³²P]ATPCovalent derivatization of β-Tyr385 inhibits multi-site catalysis by blocking α/β subunit flexibility [8]
PARP1Diazirine/2′-azido-NAD⁺Captured PARP1 interactors (histones, XRCC1) during DNA repair [5]
Poly(A) polymerase2′-Azido-2′-dATPEnabled 3′-terminal mRNA labeling for live-embryo imaging via SPAAC [9]
Glutamate dehydrogenase2-Azido-NAD⁺Identified NAD⁺-binding site heterogeneity (Kd = 10 μM and 40 μM) [2]

Concluding Remarks

2-Azido-ADP exemplifies the power of rationally designed nucleotide analogs to dissect biochemical mechanisms. Its evolution from a synthetic challenge to a versatile probe underscores synergies between organic chemistry and enzymology. Future directions include engineered ARTs for sequence-controlled PAR synthesis and multi-modal probes for phase-separated biomolecular condensates—frontiers where 2-azido-ADP’s bioorthogonal functionality will remain indispensable.

Properties

CAS Number

64020-53-7

Product Name

2-Azido-ADP

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H14N8O10P2

Molecular Weight

468.21 g/mol

InChI

InChI=1S/C10H14N8O10P2/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI Key

FTMUAIDHSPOISG-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N

Synonyms

1-azidoadenosine-3',5'-bisphosphate
2-azido-ADP
2-azidoadenosine 3',5'-diphosphate

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N

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